![molecular formula C11H9BrN2O2S2 B2964714 Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate CAS No. 866143-00-2](/img/structure/B2964714.png)
Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate
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Description
Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate is a chemical compound with the molecular formula C11H9BrN2O2S2 . It is a complex organic molecule that contains a thiadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate is characterized by a thiadiazole ring attached to a bromophenyl group via a sulfur atom . The thiadiazole ring is also connected to an ethyl carboxylate group . The exact three-dimensional structure would require further analysis, such as X-ray crystallography .Scientific Research Applications
Synthetic Chemistry Applications
Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds due to its reactive functional groups. For example, its reaction with bases can lead to intramolecular cyclization, forming complex molecules with potential biological activities (Remizov, Pevzner, & Petrov, 2019). Additionally, its interaction with different nucleophiles has been explored to synthesize a wide range of compounds, demonstrating the versatility of thiadiazole derivatives in organic synthesis (Maadadi, Pevzner, & Petrov, 2016).
properties
IUPAC Name |
ethyl 5-(4-bromophenyl)sulfanylthiadiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S2/c1-2-16-10(15)9-11(18-14-13-9)17-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTELJOFBFDMBKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)SC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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